2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of tert-butyl and methoxy groups further enhances its chemical properties, making it a valuable compound for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the final condensation with the acetamide derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and stability. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s pharmacological properties are investigated. Its ability to interact with specific enzymes or receptors could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity and leading to specific biological outcomes. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione: This compound shares similar structural features but lacks the triazole ring and sulfanyl group.
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide: A closely related compound with an additional methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide lies in its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C30H33N5O3S |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C30H33N5O3S/c1-20(22-8-7-9-26(18-22)38-6)31-32-27(36)19-39-29-34-33-28(21-10-12-23(13-11-21)30(2,3)4)35(29)24-14-16-25(37-5)17-15-24/h7-18H,19H2,1-6H3,(H,32,36)/b31-20+ |
InChI Key |
ACNJLVHNUAHNCP-AJBULDERSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)/C4=CC(=CC=C4)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.